molecular formula C12H11NO3 B11891216 3-Methoxy-2-methylquinoline-4-carboxylic acid CAS No. 93001-91-3

3-Methoxy-2-methylquinoline-4-carboxylic acid

Katalognummer: B11891216
CAS-Nummer: 93001-91-3
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: OTBBTOKYRSDPGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with methanol in the presence of a catalyst can yield the desired compound. Another approach involves the use of microwave irradiation to promote the cyclization of suitable starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, halogenated quinolines, and alkylated quinolines.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylquinoline-4-carboxylic acid
  • 3-Methoxyquinoline-4-carboxylic acid
  • 2-Methyl-3-nitroquinoline

Uniqueness

3-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which imparts distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

93001-91-3

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

3-methoxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-11(16-2)10(12(14)15)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

OTBBTOKYRSDPGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.